10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone dihydrochloride, commonly known as XE 991 dihydrochloride, is a potent and selective antagonist of voltage-gated potassium channels, specifically targeting the Kv7 (KCNQ) channel family [, , , , ]. This compound has proven invaluable in scientific research, primarily for elucidating the physiological and pathological roles of Kv7 channels in various biological systems.
Mechanism of Action
XE 991 dihydrochloride exerts its effects by binding to the pore-forming α-subunits of Kv7 channels, effectively blocking the flow of potassium ions across the cell membrane [, , , , ]. This inhibition leads to depolarization of the cell membrane, enhancing neuronal excitability by lowering the threshold for action potential generation [, , , , ]. The selectivity of XE 991 dihydrochloride for Kv7 channels over other potassium channel subtypes makes it a powerful tool for dissecting the specific contributions of Kv7 channels to diverse cellular functions.
Neuroscience
Synaptic plasticity and memory: Studies utilizing XE 991 dihydrochloride have revealed the crucial involvement of Kv7 channels in synaptic plasticity mechanisms like long-term potentiation (LTP), a key cellular process underlying learning and memory [, ].
Epilepsy: Research suggests that Kv7 channel dysfunction contributes to seizure activity, and XE 991 dihydrochloride has been instrumental in exploring the potential of Kv7 channel modulators as antiepileptic agents [, , ].
Pain pathways: XE 991 dihydrochloride has helped researchers understand how Kv7 channels regulate neuronal excitability in pain pathways, providing insights into the development of novel analgesics [, ].
Neuropsychiatric disorders: The compound has shed light on the potential role of Kv7 channels in various neuropsychiatric disorders, including fear and anxiety [], schizophrenia [], and hypertension [, , , ].
Cardiovascular Research
Investigating vascular tone: Research suggests that Kv7 channels contribute to the regulation of vascular tone, and XE 991 dihydrochloride has been used to explore their role in vasoconstriction and blood pressure control [, , ].
Studying cardiac electrophysiology: The compound has been used to examine the role of Kv7 channels in cardiac electrophysiology and their potential contribution to arrhythmias [].
Applications
Urological studies: Investigating the role of Kv7 channels in bladder function and dysfunction [].
Metabolic studies: Understanding the metabolic changes associated with different patterns of neuronal activity [].
Related Compounds
Linopirdine
Compound Description: Linopirdine (1,3-dihydro-1-phenyl-3,3-bis(4-pyridinylmethyl)-2H-indol-2-one) is a cognitive enhancer that, similar to XE 991 dihydrochloride, acts as a selective blocker of Kv7/KCNQ potassium channels. [, , , , , , , ]
Relevance: Linopirdine and XE 991 dihydrochloride share a high degree of structural similarity and belong to the same chemical class of KCNQ channel blockers. Both compounds bind to and inhibit Kv7 channels, leading to increased neuronal excitability. [, , , , , ]
Retigabine
Compound Description: Retigabine (ethyl-N-[2-amino-6-(4-fluorophenylmethylamino)pyridin-3-yl] carbamic acid) is an anticonvulsant drug and a positive modulator of KCNQ potassium channels, effectively increasing their activity and reducing neuronal excitability. [, , , , , , , , , ]
Relevance: Although having opposing effects on Kv7 channel activity, retigabine is considered structurally related to XE 991 dihydrochloride because both compounds target the same ion channel family. [, , , , , , , , , ]
Flupirtine
Compound Description: Flupirtine is a centrally acting, non-opioid analgesic that activates Kv7/KCNQ potassium channels, leading to membrane hyperpolarization and decreased neuronal excitability. [, , , , , , ]
Relevance: Flupirtine, while activating Kv7 channels, is structurally related to XE 991 dihydrochloride due to their shared target. Both compounds interact with KCNQ channels, albeit with opposing effects on channel activity, influencing neuronal excitability. [, , , , , , ]
ICA-27243
Compound Description: ICA-27243 (N-(6-Chloro-pyridin-3-yl)-3,4-difluoro-benzamide) is a selective KCNQ2/Q3 potassium channel activator. [, , ]
Relevance: ICA-27243 and XE 991 dihydrochloride are considered structurally related due to their interaction with KCNQ channels, specifically the KCNQ2/Q3 subtypes. While XE 991 dihydrochloride blocks these channels, ICA-27243 enhances their activity, both influencing neuronal excitability. [, , ]
BMS-204352
Compound Description: BMS-204352 is a positive KCNQ modulator with a preference for KCNQ2/3 subtypes, increasing their activity and reducing neuronal excitability. [, ]
Relevance: Similar to other KCNQ activators, BMS-204352 is considered structurally related to XE 991 dihydrochloride because of their interaction with KCNQ channels, specifically KCNQ2/3. While their effects on channel activity differ, they both modulate the same ion channel family. [, ]
S-(1)
Compound Description: S-(1) is a positive KCNQ modulator with a weaker potency compared to retigabine and ICA-27243. []
Relevance: S-(1) is considered structurally related to XE 991 dihydrochloride due to its interaction with KCNQ channels. Although less potent than other modulators, its ability to influence KCNQ channel activity highlights its structural relationship with XE 991 dihydrochloride. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Velusetrag has been used in trials studying the treatment of Gastroparesis and Alzheimer's Disease. It is a highly selective serotonin receptor agonist effective in patients with chronic constipation. It is being developed by Theravance. Velusetrag was discovered by Theravance through the application of its multivalent drug design in a research program dedicated to finding new treatments for GI motility disorders.
An alkaloid that occurs in the extract of leaves of wild tomato plants. It has been found to inhibit the growth of various fungi and bacteria. It is used as a precipitating agent for steroids. (From The Merck Index, 11th ed)
Vemurafenib is a pyrrolopyridine that is 1H-pyrrolo[2,3-b]pyridine which is substituted at position 5 by a p-chlorophenyl group and at positions 3 by a 3-amino-2,6-difluorobenzoyl group, the amino group of which has undergone formal condensation with propane-1-sulfonic acid to give the corresponding sulfonamide. An inhibitor of BRAF and other kinases. It has a role as an antineoplastic agent and a B-Raf inhibitor. It is a pyrrolopyridine, a sulfonamide, a member of monochlorobenzenes, a difluorobenzene and an aromatic ketone. Vemurafenib is a competitive kinase inhibitor with activity against BRAF kinase with mutations like V600E. It exerts its function by binding to the ATP-binding domain of the mutant BRAF. Vemurafenib was co-developed by Roche and Plexxikon and it obtained its FDA approval on August 17, 2011, under the company Hoffmann La Roche. After approval, Roche in collaboration with Genentech launched a broad development program. Vemurafenib is a Kinase Inhibitor. The mechanism of action of vemurafenib is as a Protein Kinase Inhibitor, and Cytochrome P450 1A2 Inhibitor, and P-Glycoprotein Inhibitor. Vemurafenib is a Kinase Inhibitor. The mechanism of action of vemurafenib is as a Protein Kinase Inhibitor. Vemurafenib is a selective inhibitor of BRAF kinase that is used in the therapy of patients with metastatic and advanced malignant melanoma. Vemurafenib therapy is commonly associated with transient elevations in serum aminotransferase during therapy and has been linked to rare, but occasionally severe cases of clinically apparent acute liver injury. Vemurafenib is an orally bioavailable, ATP-competitive, small-molecule inhibitor of BRAF(V600E) kinase with potential antineoplastic activity. Vemurafenib selectively binds to the ATP-binding site of BRAF(V600E) kinase and inhibits its activity, which may result in an inhibition of an over-activated MAPK signaling pathway downstream in BRAF(V600E) kinase-expressing tumor cells and a reduction in tumor cell proliferation. Approximately 90% of BRAF gene mutations involve a valine-to-glutamic acid mutation at residue 600 (V600E); the oncogene protein product, BRAF(V600E) kinase, exhibits a markedly elevated activity that over-activates the MAPK signaling pathway. The BRAF(V600E) gene mutation has been found to occur in approximately 60% of melanomas, and in about 8% of all solid tumors, including melanoma, colorectal, thyroid and other cancers. An indole sulfonamide compound and inhibitor of BRAF KINASES that is used for the treatment of unresectable or metastatic MELANOMA.